1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl-
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Overview
Description
1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl- typically involves the Michael addition reaction. This reaction is facilitated by hydrogen bond donor catalysts such as Feist’s acid. The process involves the addition of pyrrole to electron-deficient nitroolefins under optimal reaction conditions, yielding the desired product with high regioselectivity and yield
Chemical Reactions Analysis
1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl- undergoes various chemical reactions, including:
Michael Addition: This reaction involves the addition of nucleophiles to the β-position of the nitroolefin, forming Michael adducts.
Common reagents used in these reactions include Feist’s acid, Pd/C, and hydrazine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)-: This compound has two nitro-phenylethyl groups, which may affect its reactivity and applications.
3-Nitroalkyl-2-phenyl-indole: This compound features a nitro group and a phenyl group, similar to the pyrrole derivative, but with an indole structure.
The uniqueness of 1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl- lies in its specific substitution pattern and the resulting chemical properties, which distinguish it from other related compounds.
Properties
CAS No. |
820232-98-2 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-(2-nitro-1-phenylethyl)-1-phenylpyrrole |
InChI |
InChI=1S/C18H16N2O2/c21-20(22)14-17(15-8-3-1-4-9-15)18-12-7-13-19(18)16-10-5-2-6-11-16/h1-13,17H,14H2 |
InChI Key |
VIZFMKJWSCFHEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CN2C3=CC=CC=C3 |
Origin of Product |
United States |
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